3-Ethynyl-imidazo[1,2-A]pyrazine
Description
Significance of the Imidazo[1,2-A]pyrazine (B1224502) Scaffold in Drug Discovery and Organic Synthesis
The imidazo[1,2-a]pyrazine scaffold is a fused heterocyclic system that is considered a "privileged" structure in medicinal chemistry. This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. wikipedia.orgnih.gov Derivatives of the imidazo[1,2-a]pyrazine scaffold have been reported to exhibit a multitude of biological effects, including:
Anticancer properties: Acting as inhibitors of various kinases such as Tropomyosin receptor kinases (Trks), Discoidin Domain Receptors (DDR1 and DDR2), and ENPP1. wikipedia.orgnih.govnih.gov
Antimicrobial activity: Showing efficacy against various bacterial and fungal strains. nih.gov
Anti-inflammatory effects: Demonstrating potential in mitigating inflammatory responses. nih.gov
Antiviral activity: Exhibiting inhibitory effects against certain viruses.
Other therapeutic areas: Including applications as anti-ulcer, cardiac stimulating, and antidepressant agents. nih.gov
The versatility of the imidazo[1,2-a]pyrazine scaffold also extends to its utility in organic synthesis. wikipedia.org Its aromatic nature and the presence of multiple nitrogen atoms allow for a variety of chemical modifications, enabling the creation of large and diverse chemical libraries for drug screening. The synthesis of this scaffold can be achieved through various methods, including multi-component reactions, which offer an efficient and flexible approach to generating a wide array of derivatives.
Overview of Ethynyl-Substituted Heterocycles in Medicinal Chemistry
The incorporation of an ethynyl (B1212043) group (a carbon-carbon triple bond) into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance the biological activity of a molecule. nih.gov The ethynyl group is a small, rigid, and linear functional group that can significantly influence a molecule's properties in several ways:
Target Binding: The triple bond can act as a rigid linker or a pharmacophoric element, orienting other functional groups for optimal interaction with a biological target. It can also participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding.
Metabolic Stability: The introduction of an ethynyl group can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
Potency and Selectivity: The unique electronic and steric properties of the ethynyl group can lead to a significant increase in the potency and selectivity of a compound for its intended target.
A notable example of the successful application of an ethynyl-substituted heterocycle in medicine is Ponatinib (AP24534), a pan-BCR-ABL kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). A key structural feature of Ponatinib is the 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl] moiety, where the ethynyl linker plays a crucial role in its ability to inhibit the T315I mutant of BCR-ABL, a common source of drug resistance.
Detailed Research Findings
The primary application of 3-Ethynyl-imidazo[1,2-A]pyrazine in published research is as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The synthesis of these derivatives typically involves a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this context, this compound provides the core heterocyclic structure with a reactive alkyne handle for further functionalization.
While specific research focusing solely on the properties of the parent compound is limited, extensive studies on its derivatives highlight its importance.
Derivatives as Kinase Inhibitors
Recent research has successfully utilized this compound to develop potent kinase inhibitors for the treatment of cancer and inflammatory diseases.
One study focused on the design and synthesis of a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as pan-Tropomyosin receptor kinase (Trk) inhibitors. wikipedia.org Trk kinases are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system, and their aberrant activation is implicated in various cancers. The most potent compound from this series, compound 9o , demonstrated significant inhibitory activity against TrkA, TrkB, and TrkC.
Another study reported the development of a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drug discovery. nih.gov The lead compound, 5n , a derivative of this compound, exhibited potent inhibition of both DDR1 and DDR2 kinases and showed promising anti-inflammatory effects in a mouse model of acute lung injury. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 9o | TrkA | 2.65 | wikipedia.org |
| Compound 9o | TrkB | 10.47 | wikipedia.org |
| Compound 9o | TrkC | 2.95 | wikipedia.org |
| Compound 5n | DDR1 | 9.4 | nih.gov |
| Compound 5n | DDR2 | 20.4 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethynylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBBCIBNZDXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethynyl Imidazo 1,2 a Pyrazine and Analogues
Established Synthetic Routes to Imidazo[1,2-A]pyrazines
The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core has been approached through various established chemical transformations. These methods provide access to a diverse range of substituted derivatives, laying the groundwork for further functionalization.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. rsc.org Several MCRs have been successfully applied to the synthesis of imidazo[1,2-a]pyrazines.
Transition-metal catalysis has significantly advanced the scope and efficiency of MCRs for synthesizing imidazo[1,2-a]pyridines and their pyrazine (B50134) analogues. bio-conferences.org Copper-catalyzed three-component coupling reactions of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne have been developed, offering a direct route to a variety of imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.org Palladium-catalyzed three-component reactions under microwave irradiation have also proven effective for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, a copper-catalyzed one-pot procedure using air as the oxidant allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. organic-chemistry.org
A notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves the acid-catalyzed condensation of a cyclic amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.net This reaction has been utilized to create libraries of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-a]pyrimidines. researchgate.netresearchgate.net The use of scandium(III) triflate as a catalyst, particularly under microwave conditions, has been shown to be effective for these transformations. bio-conferences.orgnih.gov
| Catalyst | Reactants | Product | Key Features |
| Scandium(III) triflate | 2-aminopyrazine (B29847), aldehyde, isocyanide | 3-aminoimidazo[1,2-a]pyrazine derivatives | Microwave-assisted, efficient |
| Copper | 2-aminopyridine, aldehyde, terminal alkyne | Imidazo[1,2-a]pyridine derivatives | Direct route to diverse derivatives |
| Palladium(II) acetate | 2-aminopyridine, aryl halide, amine | 2,3-diarylimidazo[1,2-a]pyridines | Microwave-assisted, ligand-free |
| Copper Iodide | 2-aminopyridines, acetophenones | Imidazo[1,2-a]pyridines | Aerobic oxidative synthesis |
The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of imidazo[1,2-a]pyrazines, several metal-free MCRs have been reported. A notable example is the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide. rsc.orgrsc.orgnih.gov This reaction proceeds at room temperature and affords the corresponding 3-aminoimidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgrsc.orgnih.gov The proposed mechanism involves the initial condensation of 2-aminopyrazine with the aldehyde to form an imine, which is then activated by iodine for nucleophilic attack by the isocyanide. rsc.org
Another approach involves the use of propylphosphonic anhydride (B1165640) (T3P) as a reagent to facilitate the synthesis of imidazo[1,2-a]pyridines from a range of alcohols. bio-conferences.org This method utilizes an in situ oxidation/cyclocondensation process. bio-conferences.org Additionally, a catalyst-free condensation of 2-aminopyridine with halogenoesters has been employed to produce monosubstituted imidazo[1,2-a]pyridines. nih.gov
| Catalyst/Reagent | Reactants | Product | Key Features |
| Iodine | Aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide | 3-aminoimidazo[1,2-a]pyrazine derivatives | Room temperature, cost-effective |
| Propylphosphonic anhydride (T3P) | Alcohols, 2-aminopyridine, isocyanide | Imidazo[1,2-a]pyridines | In situ oxidation/cyclocondensation |
| None | 2-aminopyridine, halogenoesters | Monosubstituted imidazo[1,2-a]pyridines | Catalyst-free, eco-friendly |
Condensation-Based Syntheses
The classical and most widely used method for the synthesis of the imidazo[1,2-a]pyrazine ring system is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound. nih.govucl.ac.uktci-thaijo.org This straightforward approach allows for the formation of the imidazole (B134444) ring onto the pyrazine core. nih.gov While effective, this method is sometimes limited by the lachrymatory nature of α-haloketones. tci-thaijo.org
Variations of this condensation have been developed to improve yields and reaction conditions. For instance, using methanol (B129727) as a solvent has been shown to provide the product in high yield. nih.gov One-pot syntheses, such as the Ortoleva–King reaction, avoid the isolation of the intermediate α-haloketone. tci-thaijo.org
Oxidative Cyclization Procedures
Oxidative cyclization reactions provide an alternative route to the imidazo[1,2-a]pyrazine scaffold. A copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters has been reported for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org Another example is a copper-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines. organic-chemistry.org These methods offer an environmentally friendly approach to the synthesis of this heterocyclic system. organic-chemistry.org
Advanced Synthetic Approaches for the 3-Ethynyl-imidazo[1,2-A]pyrazine Core
The introduction of an ethynyl (B1212043) group at the 3-position of the imidazo[1,2-a]pyrazine ring is a key step in the synthesis of the target compound. This functional group serves as a versatile handle for further chemical modifications, particularly through cross-coupling reactions.
One of the key strategies for introducing substituents at the 3-position is through the functionalization of a pre-formed imidazo[1,2-a]pyrazine core. For instance, bromination at the 3-position of an imidazo[1,2-a]pyrazine intermediate can be achieved using N-bromosuccinimide (NBS). nih.gov The resulting 3-bromo derivative can then undergo a Sonogashira coupling reaction with a suitable alkyne to introduce the ethynyl group. This strategy has been employed in the synthesis of various 3-substituted imidazo[1,2-a]pyrazine derivatives. nih.gov
A specific example is the synthesis of a dual inhibitor of discoidin domain receptors 1 and 2, which features a 3-(imidazo[1,2-a]pyrazin-3-ylethynyl) moiety. nih.gov The synthesis involved the Sonogashira coupling of a 3-bromo-imidazo[1,2-a]pyrazine intermediate. nih.gov Similarly, a potent pan-inhibitor of BCR-ABL kinase, AP24534, containing a 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl] group, was synthesized via a Sonogashira coupling. nih.gov
Recent advancements have also focused on the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold using organometallic intermediates. rsc.org Metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl allows for selective magnesiation at the 3-position. rsc.org Quenching this organometallic intermediate with various electrophiles provides access to 3,6-disubstituted imidazo[1,2-a]pyrazines. rsc.org This method offers a direct route to functionalize the C3 position.
Sonogashira Coupling and Related Terminal Alkyne Functionalizations
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orggold-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a cornerstone for the synthesis of 3-ethynyl-imidazo[1,2-a]pyrazines. wikipedia.orggold-chemistry.org
The general approach involves the synthesis of a 3-halo-imidazo[1,2-a]pyrazine precursor, which is then coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the desired this compound. A key challenge in this approach is the regioselective halogenation of the imidazo[1,2-a]pyrazine core to obtain the 3-halo derivative. Attempts to functionalize the core via bromination can sometimes lead to mixtures of dibrominated regioisomers. nih.gov
A more direct route involves the C-H functionalization of the imidazo[1,2-a]pyrazine core. However, the Sonogashira coupling typically requires a halide or triflate leaving group. Therefore, the synthesis of a 3-iodo-imidazo[1,2-a]pyridine, a close analog, has been achieved and successfully utilized in Sonogashira coupling reactions with various terminal alkynes. researchgate.net This methodology provides a strong precedent for the synthesis of this compound.
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can offer advantages in terms of reduced toxicity and simplified purification. nih.gov Furthermore, nickel-catalyzed Sonogashira-type couplings are emerging as a viable alternative for the coupling of terminal alkynes with aryl halides. nih.gov
Table 1: Examples of Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Heterocycles
| Starting Material | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 3-Iodo-imidazo[1,2-a]pyridine derivative | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-(1,2,3-triazolyl)methyl-3-alkynyl-imidazo[1,2-a]pyridine | Good to Excellent | researchgate.net |
| 2-Ethynylbenzamide | Iodobenzene | PdCl2(PPh3)2 | 3-Alkylideneisoindolin-1-one | - | nih.gov |
| Aryl Halide | Terminal Alkyne | Nickel Catalyst | Aryl Alkyne | - | nih.gov |
| 3-Halo-imidazo[1,2-c]quinazolines | Terminal Alkynes | PdCl2(PPh3)2, CuI, K2CO3 | Polycarbo-Substituted Imidazo[1,2-c]quinazolines | - | researchgate.net |
Regioselective and Stereoselective Synthesis Methodologies
Achieving regioselectivity in the functionalization of the imidazo[1,2-a]pyrazine scaffold is crucial for the synthesis of specific isomers. The C3 position is generally the most nucleophilic and thus the most reactive towards electrophiles. researchgate.net However, controlling the regioselectivity can be challenging, and mixtures of products are sometimes obtained. nih.gov
Several strategies have been developed to achieve regioselective C3-functionalization. One approach involves the use of directing groups. Another strategy relies on the careful control of reaction conditions, such as the choice of catalyst, solvent, and temperature. For instance, calculation-assisted methods have been employed to predict and achieve regioselective metalation at either the C3 or C5 position of the imidazo[1,2-a]pyrazine core using different organometallic reagents. nih.gov Magnesiation with TMPMgCl·LiCl selectively occurs at the C3 position, while zincation with TMP2Zn·2MgCl2·2LiCl directs functionalization to the C5 position. nih.gov
The classical synthesis of the imidazo[1,2-a]pyrazine core itself involves the condensation of a 2-aminopyrazine with an α-haloketone. The choice of substituents on both reactants can influence the regiochemistry of the final product. nih.gov
Stereoselectivity becomes important when the substituents introduced can exist as stereoisomers. For instance, in the synthesis of 3-alkylideneisoindolin-1-ones via a Sonogashira cyclocarbonylative reaction, the stereoselectivity towards the (E) or (Z) isomer can be influenced by the solvent and other reaction parameters. nih.gov
Table 2: Regioselective Functionalization of Imidazo[1,2-a]pyrazine and Analogs
| Substrate | Reagent | Position of Functionalization | Product | Reference |
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C3 | 3,6-Disubstituted imidazo[1,2-a]pyrazines | nih.gov |
| 6-Chloroimidazo[1,2-a]pyrazine | TMP2Zn·2MgCl2·2LiCl | C5 | 5,6-Disubstituted imidazo[1,2-a]pyrazines | nih.gov |
| Imidazo[1,2-a]pyridine | Donor-Acceptor Cyclopropanes | C3 | C3-Alkylated imidazo[1,2-a]pyridines | nih.gov |
| Imidazo[1,2-a]pyridine | Aldehydes and Amines (Aza-Friedel-Crafts) | C3 | C3-Alkylated imidazo[1,2-a]pyridines | mdpi.com |
Applications of Green Chemistry Principles in Imidazo[1,2-A]pyrazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of greener solvents, catalyst-free reactions, and multicomponent reactions (MCRs).
For the synthesis of the imidazo[1,2-a]pyrazine scaffold, several green methodologies have been reported. One approach involves performing the condensation reaction in environmentally benign solvents like water or ethanol. researchgate.net Microwave-assisted synthesis has also been employed to accelerate reactions and reduce energy consumption, often under solvent-free conditions. jst.go.jp
Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient and atom-economical route to substituted imidazo[1,2-a]pyrazines. researchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, reducing waste and simplifying purification procedures. The use of green solvents like eucalyptol (B1671775) in these MCRs further enhances their environmental credentials. researchgate.net
Catalyst-free methods for the functionalization of the imidazo[1,2-a]pyrazine core are also being explored. For example, the direct regioselective thiolation of imidazoheterocycles has been achieved in water at room temperature without the need for a metal catalyst. jst.go.jp
Table 3: Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis
| Reaction Type | Green Aspect | Example | Reference |
| Groebke–Blackburn–Bienaymé | Green solvent (eucalyptol) | Synthesis of substituted imidazo[1,2-a]pyrazines | researchgate.net |
| Condensation Reaction | Solvent-free, microwave irradiation | Synthesis of imidazo[1,2-a] annulated pyrimidines | jst.go.jp |
| Thiolation | Catalyst-free, water as solvent | Direct regioselective thiolation of imidazoheterocycles | jst.go.jp |
Chemical Reactivity and Derivatization Strategies for the Ethynyl Moiety
The ethynyl group at the C3 position of the imidazo[1,2-a]pyrazine ring is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The terminal alkyne can participate in various reactions, including cycloadditions, coupling reactions, and additions to the triple bond.
One of the most powerful applications of the terminal ethynyl group is its participation in [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for creating complex molecular architectures.
The ethynyl moiety can also undergo further Sonogashira couplings with other aryl or vinyl halides to generate unsymmetrical di-alkynes. Additionally, it can participate in other metal-catalyzed reactions, such as cyclocarbonylative reactions, to construct new heterocyclic rings. nih.gov
The triple bond of the ethynyl group is also susceptible to addition reactions. For example, it can be hydrated to form a methyl ketone or undergo hydroamination or hydrothiolation to introduce new functional groups. These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of compounds with tailored properties.
Table 4: Potential Derivatization Reactions of the 3-Ethynyl Moiety
| Reaction Type | Reagent | Product Type |
| [3+2] Cycloaddition (CuAAC) | Organic Azide | 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl Halide | Di-alkyne |
| Cyclocarbonylative Reaction | Carbon Monoxide, Aryl Halide | Fused Heterocyclic Systems |
| Hydration | Water, Acid/Metal Catalyst | Methyl Ketone |
| Hydroamination | Amine, Catalyst | Enamine or Imine |
| Hydrothiolation | Thiol, Catalyst | Vinyl Sulfide |
Pharmacological and Biological Research on 3 Ethynyl Imidazo 1,2 a Pyrazine Derivatives
Mechanistic Investigations of Biological Activity
The biological activity of 3-ethynyl-imidazo[1,2-a]pyrazine derivatives is primarily attributed to their ability to act as ATP-competitive inhibitors of various protein kinases. The core scaffold fits into the ATP-binding pocket of these enzymes, and modifications to the substituent groups allow for fine-tuning of potency and selectivity.
Kinase Inhibition Profiles and Target Validation
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint, making it an attractive target for oncology. An imidazo[1,2-a]pyrazine (B1224502) derivative, identified as 10a , was discovered through a high-throughput screening campaign. ebi.ac.uk While this initial hit demonstrated good biochemical activity, its cellular and antiproliferative activities required optimization. ebi.ac.uk Further structure-activity relationship (SAR) studies led to a scaffold change to an imidazo[1,2-b]pyridazine-based inhibitor, 27f . This compound exhibited extremely potent Mps1 inhibition with a cellular IC50 of 0.70 nM and an IC50 of 6.0 nM in A549 lung cancer cells. ebi.ac.uk Notably, 27f demonstrated high selectivity for Mps1 over 192 other kinases and showed remarkable antiproliferative activity across various cancer cell lines. ebi.ac.uk
Table 1: Mps1 Kinase Inhibition Data
| Compound | Target | Cellular IC50 (nM) | A549 IC50 (nM) |
|---|---|---|---|
| 10a | Mps1 | Moderate | - |
| 27f | Mps1 | 0.70 | 6.0 |
Discoidin domain receptors (DDRs) are receptor tyrosine kinases that are activated by collagen and have been implicated in various diseases, including cancer and fibrosis. nih.gov A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were developed as selective DDR1 inhibitors. nih.gov One of the lead compounds, 8a , showed potent inhibitory activity against DDR1 with an IC50 of 8.7 nM. nih.gov Further optimization led to the discovery of 8v , which potently inhibited DDR1 with an IC50 of 23.8 nM and exhibited high selectivity over DDR2 (IC50 = 1740 nM), Bcr-Abl (IC50 > 10 μM), and c-Kit (IC50 > 10 μM). nih.gov Another study reported the development of a dual inhibitor of DDR1 and DDR2, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin- 1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide , with potent activity against both kinases. mdpi.com
Table 2: DDR1/2 Kinase Inhibition Data
| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Bcr-Abl IC50 (µM) | c-Kit IC50 (µM) |
|---|---|---|---|---|
| 8a | 8.7 | - | - | - |
| 8v | 23.8 | 1740 | > 10 | > 10 |
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a role in neuronal development and have been identified as oncogenic drivers in a variety of cancers. A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed as pan-Trk inhibitors. nih.gov The most potent compound, 9o , demonstrated IC50 values of 2.65 nM, 10.47 nM, and 2.95 nM against TrkA, TrkB, and TrkC, respectively. nih.gov This compound effectively suppressed the proliferation of SH-SY5Y-TrkB cells, which have high levels of TrkB expression, with an IC50 value of 58 nM. nih.gov In another study, imidazo[1,2-b]pyridazine (B131497) derivatives were developed as second-generation TRK inhibitors to overcome resistance mutations. nih.gov The representative compound, 15m , potently inhibited wild-type TRK as well as the G595R and G667C mutants with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov
Table 3: Trk Kinase Inhibition Data
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
|---|---|---|---|
| 9o | 2.65 | 10.47 | 2.95 |
| 15m | 0.08 (WT) | - | - |
| 15m | - | - | - |
| (G595R mutant) | 2.14 | - | - |
| 15m | - | - | - |
| (G667C mutant) | 0.68 | - | - |
The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). While first and second-generation inhibitors are effective, the T315I "gatekeeper" mutation confers resistance to these therapies. nih.govnih.gov The 3-ethynyl-imidazo[1,2-b]pyridazine scaffold has been instrumental in developing pan-Bcr-Abl inhibitors that are active against the T315I mutant. nih.gov A key structural feature of these inhibitors is a carbon-carbon triple bond linker that accommodates the bulkier isoleucine residue at position 315. nih.gov The development candidate AP24534 (ponatinib) potently inhibits both native Bcr-Abl and the T315I mutant with low nanomolar IC50 values. nih.gov Further research led to the discovery of AKE-72 (5) , a diarylamide 3-aminoindazole, with IC50 values of < 0.5 nM and 9 nM against wild-type Bcr-Abl and the T315I mutant, respectively. nih.gov
Table 4: Bcr-Abl Kinase Inhibition Data
| Compound | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) |
|---|---|---|
| AP24534 | Low nM | Low nM |
| AKE-72 (5) | < 0.5 | 9 |
The PI3K-Akt-mTOR signaling pathway is frequently hyperactivated in human cancers, making it a key target for drug development. drugbank.com A series of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated as dual PI3K/mTOR inhibitors. drugbank.com Compound 42 emerged as a highly potent dual inhibitor, with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com This compound demonstrated significant in vitro and in vivo anti-tumor activities, good kinase selectivity, and favorable pharmacokinetic properties. drugbank.com
Table 5: PI3K/mTOR Kinase Inhibition Data
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
|---|---|---|
| 42 | 0.06 | 3.12 |
Fibroblast Growth Factor Receptor 1 (FGFR1) Enzymatic Activity Modulation
While direct studies on this compound's modulation of Fibroblast Growth Factor Receptor 1 (FGFR1) are not prevalent, research on analogous structures provides insight into potential activity. A series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, which feature a related heterocyclic core, have been synthesized and identified as selective inhibitors of FGFR 1-4. nih.gov One compound from this series, compound 7n, was found to be a highly potent inhibitor of FGFR1, FGFR2, and FGFR4. nih.gov
| Compound Class | Target Kinase | IC50 Values |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines (e.g., compound 7n) | FGFR1/2 | 8/4 nM nih.gov |
| FGFR4 | 3.8 nM nih.gov |
Phosphodiesterase (PDE) Isoenzyme Inhibition and Selectivity
Imidazo[1,2-a]pyrazine derivatives have been investigated for their inhibitory effects on phosphodiesterase (PDE) isoenzymes. Studies have shown that these derivatives can be moderately potent inhibitors of the type IV isoenzyme of PDE. nih.gov Notably, derivatives containing a cyano group at the 2-position of the imidazo[1,2-a]pyrazine ring system were also potent inhibitors of the type III isoenzyme. nih.gov More recently, a specific imidazo[1,2-a]pyrazine derivative, compound 7, was identified as a highly potent and selective inhibitor of ENPP1, a member of the phosphodiesterase family. nih.gov This compound exhibited significant inhibitory activity against ENPP1 while showing weak inhibition against ENPP2 and ENPP3. nih.gov
| Imidazo[1,2-a]pyrazine Derivative | Target PDE Isoenzyme | IC50 Value | Selectivity |
| General Derivatives | PDE IV | Moderately potent nih.gov | - |
| 2-cyano derivatives | PDE III | Potent nih.gov | - |
| Compound 7 | ENPP1 | 5.70 or 9.68 nM nih.gov | Weak inhibition of ENPP2 and ENPP3 nih.gov |
Cytokine Modulation, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)
The modulation of key inflammatory cytokines by imidazo[1,2-a]pyrazine and related derivatives has been a subject of investigation. A novel synthetic derivative of imidazo[1,2-a]pyridine (B132010), MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which can, in turn, affect the expression of cytokines like IL-1β, TNF-α, and IL-6. nih.gov Furthermore, research on imidazo[1,2-a]pyridine derivatives has demonstrated their ability to inhibit the inducible TNF-alpha promoter activity in T cells. nih.gov One specific methyl ester derivative, 3b, was found to be the most potent in this regard. nih.gov Additionally, an imidazo[1,2-a]pyrazine derivative, compound 7, which inhibits ENPP1, has been shown to enhance the mRNA expression of cGAMP-induced STING pathway downstream target genes, including IL-6. nih.gov
| Compound Class/Derivative | Cytokine(s) Modulated | Effect |
| Imidazo[1,2-a]pyridine (MIA) | IL-1β, TNF-α, IL-6 | Modulation via STAT3/NF-κB pathway nih.gov |
| Imidazo[1,2-a]pyridine (3b) | TNF-α | Inhibition of promoter activity nih.gov |
| Imidazo[1,2-a]pyrazine (Compound 7) | IL-6 | Enhanced mRNA expression nih.gov |
Modulation of Key Cellular Signaling Pathways, such as the Wnt-pathway
Derivatives of imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine have been identified as inhibitors of the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Certain synthesized derivatives were able to inhibit the Wnt/β-catenin signaling pathway in a luciferase reporter assay and suppress the proliferation of cancer cell lines with mutations in the APC or β-catenin genes. nih.gov The most active compounds in this study significantly downregulated the expression of Wnt target genes such as c-myc and cyclin D1. nih.gov These effects were found to be independent of GSK-3β activity. nih.gov
| Compound Class | Signaling Pathway | Key Effects |
| Imidazo[1,2-a]pyrimidines and Imidazo[1,2-a]pyridines | Wnt/β-catenin | Inhibition of signaling, downregulation of target genes (c-myc, cyclin D1) nih.gov |
Therapeutic Applications and Disease Models
Anticancer Therapeutics
The imidazo[1,2-a]pyrazine scaffold has emerged as a versatile platform for the development of novel anticancer therapeutics. Derivatives of this compound have demonstrated efficacy against a range of cancer types through various mechanisms of action.
One area of significant research is the development of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. nih.gov A series of these compounds displayed potent anti-proliferative activities against several cancer cell lines, including HepG-2, HCT-116, A549, and MDA-MB-231. nih.gov Compound TB-25, in particular, showed very strong inhibitory effects against HCT-116 cells with an IC50 of 23 nM. nih.gov Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov
Furthermore, novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors. mdpi.com The derivative 3c, featuring a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3, was the most potent CDK9 inhibitor with an IC50 of 0.16 µM. mdpi.com The cytotoxic effects of these inhibitors were correlated with their CDK9 inhibitory activity in breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. mdpi.com
Other research has focused on the synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives with broad anticancer activity. rsc.orgrsc.org For instance, compound 12b, an imidazo[1,2-a]pyridine derivative, showed significant anticancer activity against Hep-2, HepG2, MCF-7, and A375 cancer cells. rsc.orgrsc.org
The PI3K-Akt-mTOR signaling pathway, which is frequently overactivated in human cancers, is another target for imidazo[1,2-a]pyrazine derivatives. Compound 42, an imidazo[1,2-a]pyrazine derivative, exhibited excellent dual inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively. drugbank.com
| Compound/Derivative | Mechanism of Action | Cancer Cell Lines | IC50 Values |
| TB-25 | Tubulin polymerization inhibitor | HCT-116 | 23 nM nih.gov |
| 3c | CDK9 inhibitor | MCF7, HCT116, K652 | 0.16 µM (for CDK9) mdpi.com |
| 12b | General anticancer | Hep-2, HepG2, MCF-7, A375 | 11-13 µM rsc.orgrsc.org |
| 42 | PI3Kα/mTOR dual inhibitor | - | 0.06 nM (PI3Kα), 3.12 nM (mTOR) drugbank.com |
Activity Against Various Cancer Cell Lines
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been the subject of extensive investigation for their anticancer properties, demonstrating efficacy against a wide range of cancer cell lines. These compounds have been shown to exert their effects through various mechanisms of action, including the inhibition of critical cellular enzymes such as cyclin-dependent kinases (CDKs) and tubulin polymerization.
Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of CDK9, a key regulator of cancer cell transcription. One such derivative, compound 3c , which features a pyridin-4-yl group at position 2 and a benzyl group at position 3, has shown potent CDK9 inhibitory activity with an IC50 of 0.16 µM. jst.go.jpsigmaaldrich.com This compound also exhibited significant cytotoxic effects against a panel of cancer cell lines, with an average IC50 of 6.66 µM across breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. jst.go.jpsigmaaldrich.com
Another avenue of investigation has been the development of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. Through structural optimization, a series of these compounds displayed potent anti-proliferative activities, with IC50 values ranging from the micromolar to the nanomolar level against cell lines such as HepG-2, HCT-116, A549, and MDA-MB-231. jocpr.comnih.gov Notably, compound TB-25 emerged as a particularly potent inhibitor, with an IC50 of 23 nM against HCT-116 cells. jocpr.comnih.gov Further studies revealed that TB-25 effectively inhibits tubulin polymerization, leading to a disruption of microtubule dynamics, G2/M phase cell cycle arrest, and apoptosis in HCT-116 cells. jocpr.comnih.gov
Additionally, imidazo[1,2-a]pyrazine derivatives have been identified as promising leads through iodine-catalyzed synthesis methods. The anticancer activities of these synthesized compounds were evaluated against four cancer cell lines (Hep-2, HepG2, MCF-7, and A375). beilstein-journals.orgsigmaaldrich.com One compound, 12b , showed significant anticancer activity with IC50 values of 11 μM against Hep-2, MCF-7, and A375 cells, and 13 μM against HepG2 cells. beilstein-journals.orgsigmaaldrich.com
More recently, a novel imidazo[1,2-a]pyrazine derivative, compound 7 , has been identified as a highly potent and selective inhibitor of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway. synblock.com This pathway is crucial for the innate immune response to cancer. Compound 7 demonstrated significant inhibitory activity against ENPP1 with an IC50 value of 5.70 to 9.68 nM. synblock.com
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
In Vivo Efficacy Studies in Xenograft Models
The promising in vitro anticancer activity of imidazo[1,2-a]pyrazine derivatives has been further validated in in vivo studies using xenograft models. A function-oriented synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-b]pyridazines led to the discovery of potent PI3K/mTOR dual inhibitors. One of the most effective compounds, 42 , demonstrated significant in vivo anti-tumoral activities.
Furthermore, the ENPP1 inhibitor, compound 7 , has shown promising results in in vivo pharmacokinetic and antitumor studies. synblock.com It was found to enhance the antitumor efficacy of an anti-PD-1 antibody, leading to a tumor growth inhibition rate of 77.7% and improved survival in a murine model. synblock.com
Anti-inflammatory Agents
The therapeutic potential of this compound derivatives extends to the treatment of inflammatory conditions. A specific derivative, 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (compound 5n ), has been identified as a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are considered novel targets for anti-inflammatory drugs. tsijournals.com
Compound 5n was found to bind tightly to both DDR1 and DDR2 proteins with high affinity and potently inhibited their kinase activity with IC50 values of 9.4 nM and 20.4 nM, respectively. tsijournals.com The inhibitory effect of this compound was further confirmed in primary human lung fibroblasts. tsijournals.com In vitro, compound 5n dose-dependently inhibited the release of interleukin 6 (IL-6) induced by lipopolysaccharide (LPS). tsijournals.com More significantly, it demonstrated promising in vivo anti-inflammatory effects in a mouse model of LPS-induced acute lung injury. tsijournals.com
Table 2: Anti-inflammatory Activity of a this compound Derivative
Antimicrobial Activity
Imidazo[1,2-a]pyrazine derivatives have also been evaluated for their activity against various microbial pathogens, demonstrating both antibacterial and antifungal properties. tsijournals.com
A series of imidazo[1,2-a]pyrazine derivatives have been synthesized and screened for their in vitro antibacterial activity. Several compounds, including 4f, 4a, 5g, 6b, and 6c , displayed pronounced antibacterial activity against Staphylococcus aureus at a concentration of 100 μg/mL. tsijournals.com The development of these compounds as potential antibacterial agents is further supported by their low cytotoxicity. tsijournals.com
The same study that identified antibacterial imidazo[1,2-a]pyrazine derivatives also revealed their potential as antifungal agents. Compounds 5h, 6b, 4f, and 6c showed an excellent zone of inhibition against both Candida albicans and Aspergillus niger at a concentration of 50 μg/mL. tsijournals.com Notably, compound 5h was identified as having both good antioxidant and good antifungal activity. tsijournals.com
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives
Antiviral Properties
The antiviral potential of imidazo[1,2-a]pyrazine derivatives has been explored, with promising results against human coronaviruses and influenza viruses. In a study evaluating their antiviral activity, a derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imidazo[1,2-a]pyrazine core, compound 3b , exhibited the most potent activity against human coronavirus 229E, with an IC50 of 56.96 µM. jst.go.jpsigmaaldrich.com
In the context of influenza, a phenotypic screening approach identified the imidazo[1,2-a]pyrazine derivative A4 as a potent and broad-spectrum anti-influenza agent. nih.gov This compound was particularly effective against an oseltamivir-resistant H1N1/pdm09 strain. nih.gov Mechanistic studies revealed that A4 targets the viral nucleoprotein (NP), inducing its clustering and preventing its accumulation in the nucleus. nih.gov
Antimalarial Potential
The search for novel antimalarial agents is a critical area of medicinal chemistry. While direct studies on the antimalarial activity of this compound are not extensively documented, research into related heterocyclic structures provides some insight. For instance, imidazolopiperazines, which share a similar bicyclic core, have been identified as a promising class of antimalarial agents. Through a Groebke–Blackburn three-component reaction involving 2-aminopyrazine (B29847), tert-butyl isocyanide, and various aldehydes, researchers have synthesized derivatives that show potent antiplasmodial activity. nih.gov One of the lead compounds from this series demonstrated a 99.4% reduction in parasitemia in a Plasmodium berghei mouse model after a single oral administration. nih.gov
Furthermore, studies on 1,2,4-triazolo[4,3-a]pyrazines, another related scaffold, have shown that certain derivatives exhibit antimalarial activity with IC₅₀ values in the micromolar range against the Plasmodium falciparum 3D7 strain. beilstein-journals.org These findings suggest that the pyrazine-containing heterocyclic systems are a viable starting point for the development of new antimalarial drugs. However, it is important to note that the substitution at the 8-position of the pyrazine (B50134) ring with an amine functionality has been observed to generally reduce the antimalarial activity of the triazolopyrazine scaffold. beilstein-journals.org
Although these results are for related but structurally distinct compounds, they highlight the potential of the broader class of pyrazine-based heterocycles in antimalarial drug discovery. Further research is needed to specifically evaluate the antimalarial efficacy of this compound and its derivatives.
Table 1: Antimalarial Activity of Related Pyrazine Derivatives
| Compound Class | Key Structural Features | Test Model | Activity | Reference |
| Imidazolopiperazines | Varied amino acids at R1, substituted phenyl rings | P. berghei mouse model | 99.4% reduction in parasitemia | nih.gov |
| 1,2,4-Triazolo[4,3-a]pyrazines | Tertiary alkylamine substitution | P. falciparum 3D7 strain | IC₅₀ values from 9.90 to 23.30 µM | beilstein-journals.org |
Other Pharmacological Activities
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for a wide array of pharmacological activities, underscoring the versatility of this heterocyclic system. tsijournals.com
Smooth Muscle Relaxation, Anticonvulsant, and Antiallergic Activities:
Imidazo[1,2-a]pyrazine derivatives have shown potential as smooth muscle relaxants. researchgate.net Their structural similarity to theophylline, which contains an imidazo[1,2-a]pyrimidine ring, has prompted investigations into their pharmacological properties, including cardiotonic and antibronchospasm activity. researchgate.net
In the realm of central nervous system disorders, imidazo[1,2-a]pyrazines have been explored for their anticonvulsant properties. The imidazo[1,2-a]pyridine structure, a close analogue, is present in anticonvulsant drugs like zolpidem and alpidem. researchgate.net More specifically, research on imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines has identified them as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, which are implicated in seizure disorders. nih.gov This has led to the development of potent and selective leads with demonstrated anticonvulsant effects in animal models. nih.gov
While specific antiallergic activity for this compound is not reported, the broader class of imidazo[1,2-a]pyrazines has been noted for its potential in controlling allergic reactions. tsijournals.com
Antitubercular Activity:
A significant body of research has focused on the antitubercular potential of imidazo-fused heterocycles. While much of this work has centered on the imidazo[1,2-a]pyridine scaffold, the findings are highly relevant. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly potent class of anti-TB agents, with some compounds exhibiting excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgacs.orgbio-conferences.org For example, certain N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have shown impressive in vitro activity with MIC₉₀ values in the sub-micromolar range. rsc.org
Although these compounds feature a pyridine (B92270) ring instead of a pyrazine ring, the consistent potency observed with the imidazo-fused core suggests that the imidazo[1,2-a]pyrazine scaffold could also yield effective antitubercular agents. One study did note that certain amidrazone derivatives of imidazo[1,2-a]pyrazine showed activity against tuberculous mycobacteria. researchgate.net Additionally, a review mentioned that a 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide derivative exhibited promising activity against M. tuberculosis. researchgate.net
Table 2: Other Pharmacological Activities of Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound Class | Pharmacological Activity | Key Findings | Reference |
| Imidazo[1,2-a]pyrazines | Smooth Muscle Relaxation | Theophylline-like properties, including antibronchospasm activity. | researchgate.net |
| Imidazo[1,2-a]pyrazines | Anticonvulsant | Selective negative modulators of AMPARs associated with TARP γ-8. | nih.gov |
| Imidazo[1,2-a]pyrazines | Antiallergic | Potential for controlling allergic reactions. | tsijournals.com |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular | Potent activity against MDR and XDR M. tuberculosis strains. | rsc.orgacs.org |
| Imidazo[1,2-a]pyrazine-2-amidrazones | Antitubercular | Activity against tuberculous mycobacteria. | researchgate.net |
| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Antitubercular | Promising activity against M. tuberculosis. | researchgate.net |
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Studies
Elucidation of Key Structural Motifs Governing Potency and Selectivity
The potency and selectivity of imidazo[1,2-a]pyrazine-based compounds are intricately linked to the nature and positioning of substituents on the bicyclic core. The main pharmacophore often includes the imidazo[1,2-a]pyrazine (B1224502) core, a C3-substituent, and a linker to a peripheral group. nih.gov
A pivotal element in driving the potency and selectivity of this class of compounds is the substitution at the C3 position. For instance, in the development of pan-Tropomyosin receptor kinase (Trk) inhibitors, a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed. nih.gov The ethynyl (B1212043) linker at the C3 position was a key design feature, and modifications to the benzamide (B126) moiety significantly influenced activity. One of the most potent compounds from this series, 9o , demonstrated IC₅₀ values of 2.65, 10.47, and 2.95 nM against TrkA, TrkB, and TrkC, respectively. nih.gov
Furthermore, in the context of Aurora kinase inhibitors, co-crystallization studies of an imidazo[1,2-a]pyrazine derivative with Aurora-A revealed critical interactions. researchgate.netnih.gov These insights facilitated the design of inhibitors with up to 70-fold selectivity for Aurora-A in cell-based assays. researchgate.netnih.gov The strategic placement of substituents allows for exploitation of subtle differences in the ATP-binding sites of different kinases, a key principle in achieving selectivity. researchgate.net For example, targeting the Thr217 residue in Aurora-A's ATP-binding site is a known strategy for achieving isoform selectivity over Aurora-B. researchgate.net
Studies on imidazo[1,2-a]pyrazines as checkpoint kinase 1 (Chk1) inhibitors have also highlighted the importance of substitutions at the 3- and 6-positions. researchgate.net By creating a variety of di(hetero)aryl imidazo[1,2-a]pyrazines, researchers were able to develop compounds with improved potency and ligand efficiency against Chk1, with some analogues also showing potent inhibition of other kinases like CHK2 and ABL. researchgate.netebi.ac.uk
The substitution pattern on the imidazo[1,2-a]pyrazine core is a critical determinant of biological activity. For instance, in a series of antioxidant derivatives, amination at the C8 position was found to enhance activity. tsijournals.com Conversely, for antimalarial applications, peripheral changes around the bicyclic core, while maintaining the C3 phenyl and amide linker, were key to optimizing potency against Plasmodium liver stages. nih.gov
| Compound | Target | Key Structural Features | Activity (IC₅₀) |
| 9o | TrkA/B/C | 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide | TrkA: 2.65 nM, TrkB: 10.47 nM, TrkC: 2.95 nM nih.gov |
| 15 | Aurora-A | 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine | Potent and selective inhibitor researchgate.netnih.gov |
| KAI407 (3) | P. cynomolgi hypnozoites | Imidazopyrazine core with C3 phenyl and amide linker | Active on liver-stage malaria nih.gov |
| 8v | DDR1 | 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamide | 23.8 nM nih.gov |
Computational Approaches in SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are indispensable tools in modern drug discovery for understanding and predicting the activity of compounds like 3-ethynyl-imidazo[1,2-a]pyrazine analogues. nih.govresearchgate.net These approaches provide valuable insights into the ligand-receptor interactions at a molecular level, guiding the rational design of more potent and selective molecules. oncotarget.comresearchgate.net
Molecular docking studies have been successfully employed to elucidate the binding modes of imidazo[1,2-a]pyrazine derivatives within the active sites of their target proteins. For instance, docking simulations of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide derivatives into the colchicine (B1669291) binding site of tubulin revealed that a potent compound, TB-25 , fit well and overlapped with the known tubulin inhibitor CA-4. nih.gov This computational insight was corroborated by experimental data showing that TB-25 effectively inhibited tubulin polymerization. nih.gov
Similarly, in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors, molecular docking suggested that a lead compound, 8a , bound to DDR1 in a classical type II binding mode. nih.gov The imidazo[1,2-a]pyrazine moiety formed a crucial hydrogen bond with Met704 of the DDR1 hinge region, and a phenyl linker participated in a π-π interaction with Phe785, contributing to selectivity. nih.gov
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For imidazo[4,5-b]pyridine derivatives targeting Aurora kinase A, 3D-QSAR models (CoMFA and CoMSIA) were developed to explore the contributions of different interactions. nih.gov These models provided satisfactory internal and external predictivity, and the resulting contour maps offered detailed information about the structural features (steric and electrostatic fields) that influence activity. oncotarget.com Such models are invaluable for predicting the activity of newly designed compounds and prioritizing them for synthesis.
Rational Design Principles for Imidazo[1,2-A]pyrazine Analogues
The insights gained from SAR and SBDD studies have led to the formulation of rational design principles for the optimization of imidazo[1,2-a]pyrazine analogues. A key strategy involves scaffold hopping and structural modifications based on known inhibitors of the target of interest. nih.govnih.gov
One prominent design principle is the strategic introduction of substituents to exploit specific features of the target's binding site. For example, in the design of antimalarial compounds, the imidazopyrazine core was recognized as a key element for imparting liver-stage activity. nih.gov The lead optimization strategy then focused on making peripheral changes to this core to improve pharmacokinetic properties while maintaining the essential pharmacophore. nih.gov
Another powerful approach is structure-guided optimization. In the development of pan-Trk inhibitors, a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed based on a deep understanding of the Trk kinase domain. nih.gov This rational design approach led to the discovery of highly potent inhibitors.
Furthermore, the principle of isosteric replacement and ring fusion strategies have been employed to generate novel imidazo[1,2-a]pyrazine derivatives with enhanced properties. nih.gov For instance, the fusion of the imidazo[1,2-a]pyrazine scaffold with other heterocyclic systems can lead to compounds with improved biological activity and selectivity.
Lead Identification and Optimization Strategies
The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. For the imidazo[1,2-a]pyrazine class, this process often begins with high-throughput screening to identify initial hits. nih.gov These hits, which may have modest activity, serve as the starting point for a comprehensive lead optimization campaign.
A critical aspect of lead optimization is the iterative cycle of design, synthesis, and biological evaluation. nih.govnih.gov For instance, following the discovery of an imidazopyridine with activity against P. falciparum blood stages, a lead optimization effort was initiated to improve its activity on liver-stage parasites. nih.gov This involved the synthesis and testing of numerous analogues with modifications around the imidazopyrazine core. nih.gov
Computational tools play a significant role in this phase. Virtual screening can be used to identify potential lead compounds from large chemical libraries. nih.gov Once a lead is identified, molecular modeling can guide the optimization process by predicting the effects of structural modifications on binding affinity and selectivity. nih.gov
A successful lead optimization program for 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides as DDR1 inhibitors led to the identification of compound 8v . nih.gov This compound exhibited potent DDR1 inhibition (IC₅₀ = 23.8 nM) and excellent selectivity against a panel of 468 kinases. nih.gov While its pharmacokinetic profile required further improvement, it served as a promising new lead for anticancer drug discovery. nih.gov
Similarly, the optimization of 3,6-di(hetero)arylimidazo[1,2-a]pyrazines as Chk1 inhibitors involved the development of efficient synthetic routes for parallel synthesis, enabling the rapid generation and evaluation of a library of analogues. researchgate.net This strategy led to compounds with improved potency and a better understanding of the kinase inhibition profile of the imidazo[1,2-a]pyrazine scaffold. researchgate.net
Preclinical Development and Pharmacological Assessment
In Vitro and In Vivo Efficacy and Selectivity Studies
The preclinical assessment of imidazo[1,2-a]pyrazine (B1224502) derivatives has demonstrated their efficacy and selectivity across various targets both in laboratory tests (in vitro) and in living organisms (in vivo).
In Vitro Studies: Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of several key enzymes involved in cancer progression.
DDR1 Inhibition: A series of 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides were developed as highly selective Discoidin Domain Receptor 1 (DDR1) inhibitors. One of the most promising compounds from this series, compound 8v , potently inhibited DDR1 with a half-maximal inhibitory concentration (IC50) of 23.8 nM. It showed significant selectivity over the related DDR2 kinase (IC50 = 1740 nM). This compound also demonstrated dose-dependent suppression of tumorigenicity, migration, and invasion in non-small cell lung cancer (NSCLC) cells.
ENPP1 Inhibition: An imidazo[1,2-a]pyrazine derivative, identified as compound 7 , was found to be a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov It exhibited an IC50 value as low as 5.70 nM for ENPP1, with weak inhibition against related enzymes ENPP2 and ENPP3. nih.gov ENPP1 is a negative regulator of the cGAS-STING pathway, and its inhibition is a promising strategy in cancer immunotherapy. nih.gov
PI3K/mTOR Inhibition: In another study, compound 42 , an imidazo[1,2-a]pyrazine derivative, was identified as a potent dual inhibitor of PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively. drugbank.com The PI3K-Akt-mTOR pathway is frequently overactive in many human cancers. drugbank.com
Tubulin Inhibition: A series of imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors. nih.gov The standout, TB-25 , showed powerful anti-proliferative effects against the HCT-116 cancer cell line with an IC50 of 23 nM. nih.gov It was found to disrupt microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis. nih.gov
Aurora Kinase Inhibition: The initial imidazo-[1,2-a]-pyrazine compound, 1 , was a dual inhibitor of Aurora kinases A and B with a modest cell potency (IC50 = 250 nM). nih.gov Optimization led to compound 12k (SCH 1473759) , a picomolar inhibitor of Aurora kinases (Aurora A Kd = 0.02 nM; Aurora B Kd = 0.03 nM) with enhanced cell potency (IC50 = 25 nM). nih.gov
In Vitro Efficacy of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target | IC50 / Kd | Selectivity | Reference |
|---|---|---|---|---|
| Compound 8v | DDR1 | 23.8 nM (IC50) | >73-fold vs DDR2 (1740 nM) | nih.gov |
| Compound 7 | ENPP1 | 5.70 nM (IC50) | Weak inhibition vs ENPP2/3 | nih.gov |
| Compound 42 | PI3Kα | 0.06 nM (IC50) | Dual inhibitor with mTOR | drugbank.com |
| Compound 42 | mTOR | 3.12 nM (IC50) | Dual inhibitor with PI3Kα | drugbank.com |
| TB-25 | Tubulin Polymerization (HCT-116 cells) | 23 nM (IC50) | Targets colchicine (B1669291) binding site | nih.gov |
| Compound 12k | Aurora A/B | 0.02/0.03 nM (Kd) | Dual inhibitor | nih.gov |
In Vivo Studies: Several derivatives have shown promising results in animal models.
The ENPP1 inhibitor, compound 7 , not only had efficient pharmacokinetic properties but also enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov This combination led to a tumor growth inhibition rate of 77.7% and improved survival. nih.gov
The dual PI3K/mTOR inhibitor, compound 42 , demonstrated significant anti-tumoral activities in vivo. drugbank.com
The Aurora kinase inhibitor 12k showed efficacy and target engagement in human tumor xenograft mouse models. nih.gov
A selective DDR1 inhibitor, 7rh , was shown to reduce primary tumor burden and improve chemoresponse in orthotopic xenografts and autochthonous pancreatic tumor models. nih.gov
Pharmacokinetic Profiling of Imidazo[1,2-A]pyrazine Derivatives
Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a critical component of preclinical development. Studies on imidazo[1,2-a]pyrazine derivatives have shown varied profiles, highlighting the importance of structural modifications to achieve desirable drug-like properties.
The highly potent DDR1 inhibitor, compound 8v , was found to have less than ideal pharmacokinetic parameters, with a short half-life (T1/2) of 1.2 hours and low oral bioavailability (F) of 3.9% in studies.
In contrast, the ENPP1 inhibitor, compound 7 , was reported to have "efficient pharmacokinetic properties" in vivo, contributing to its antitumor efficacy. nih.gov
The dual PI3K/mTOR inhibitor, compound 42 , exhibited modest plasma clearance and acceptable oral bioavailability. drugbank.com
An AMPAR modulator, compound 26 , was found to be brain penetrant but suffered from high in vivo clearance in rats (57 mL/min/kg), which was later discovered to be due to species-specific metabolism. nih.gov Its clearance was improved in mice (40 mL/min/kg). nih.gov
The Gαq/11 inhibitor GQ352 displayed reasonable human liver microsome stability, indicating potential for further development. nih.gov
Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Primary Target | Half-Life (T1/2) | Oral Bioavailability (F) | Clearance (Cl) | Reference |
|---|---|---|---|---|---|
| Compound 8v | DDR1 | 1.2 h | 3.9% | N/A | |
| Compound 26 | AMPAR | N/A | N/A | 57 mL/min/kg (rat) | nih.gov |
| Compound 42 | PI3K/mTOR | N/A | Acceptable | Modest | drugbank.com |
| GQ352 | Gαq/11 | N/A | N/A | Reasonable liver microsome stability | nih.gov |
Assessment of Druggability and Therapeutic Index
The "druggability" of a compound refers to its potential to be developed into a medication, considering its efficacy, safety, and pharmacokinetic profile. A key aspect of this is the therapeutic index, which is a measure of a drug's safety margin (the ratio of the toxic dose to the therapeutic dose).
The development of imidazo[1,2-a]pyrazine derivatives often involves extensive structure-activity relationship (SAR) studies to improve druggability. For instance, the initial discovery of a potent Aurora kinase inhibitor was hampered by low solubility (5 µM). nih.gov Subsequent optimization led to a derivative with vastly improved aqueous solubility (11.4 mM), making it more suitable for intravenous administration. nih.gov
Similarly, research on DDR1 inhibitors saw a move from an earlier compound with an alkyne group to the biphenyl-3-carboxamide series (like compound 8v) specifically to enhance selectivity, a crucial aspect of druggability.
The therapeutic index can be estimated in early stages by comparing a compound's activity against cancer cells versus normal (non-cancerous) cells. One study found that novel 3-aminoimidazole[1,2-α]pyrazine analogues, compounds 16 and 18 , significantly inhibited various cancer cell lines with high selectivity when compared to their effect on normal mouse embryonic fibroblast (MEF) cells. researchgate.net
Other research on different imidazo[1,2-a]pyrazine derivatives noted that the compounds did not show any inhibition of cancer cell growth on HeLa and MCF7 cell lines at the tested concentration, indicating low cytotoxicity which could be advantageous for certain therapeutic applications like antioxidant agents. tsijournals.com
The PI3K/mTOR inhibitor compound 42 was noted for its low hepatotoxicity, a favorable safety characteristic. drugbank.com
Theoretical and Spectroscopic Characterization
Quantum Computational Methods (DFT/TDDFT) for Electronic Structure and Reactivity Predictions
Quantum computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic landscape of imidazo[1,2-a]pyrazine (B1224502) systems. researchgate.netresearchgate.net These theoretical approaches provide profound insights into molecular geometry, electronic distribution, and reactivity, complementing experimental findings.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized geometric structure of related molecules. researchgate.net Such studies allow for the prediction of bond lengths, bond angles, and dihedral angles in the ground state. The theoretical vibrational frequencies calculated via DFT can be correlated with experimental Infrared (IR) spectra to validate structural assignments. researchgate.net
Furthermore, these computational models are used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. Analyses such as the Molecular Electrostatic Potential (MEP), Mulliken atomic charges, and Natural Bond Orbital (NBO) are also performed to understand the charge distribution, sites susceptible to electrophilic or nucleophilic attack, and intramolecular charge transfer interactions. researchgate.net For instance, in related heterocyclic systems, DFT has been used to provide new insights into the noncovalent intermolecular interactions with metal clusters. researchgate.net
While specific DFT/TD-DFT studies on 3-Ethynyl-imidazo[1,2-a]pyrazine were not detailed in the surveyed literature, the application of these methods to the broader imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine (B1208166) families demonstrates their essential role in predicting molecular properties and guiding synthetic efforts. researchgate.netresearchgate.net
Advanced Spectroscopic Analysis Techniques (e.g., NMR, Mass Spectrometry, IR) for Structural Elucidation and Confirmation
A suite of advanced spectroscopic techniques is indispensable for the unambiguous identification and structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are primary tools for elucidating the molecular framework. Chemical shifts (δ) in ppm provide information about the electronic environment of each proton and carbon atom. acs.org For example, in a complex derivative, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, specific proton signals corresponding to the imidazo[1,2-a]pyrazine core are clearly identified. acs.org Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to confirm the regiochemistry of substitution on the imidazo[1,2-a]pyrazine ring system. nih.govgoogle.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Imidazo[1,2-a]pyrazine Derivative
Data derived from a substituted derivative of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl). acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the synthesized compounds. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. acs.org The resulting mass-to-charge ratio (m/z) provides definitive confirmation of the compound's molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. google.com For the imidazo[1,2-a]pyrazine core, characteristic absorption bands corresponding to C=N and C-H stretching vibrations are typically observed. In this compound, a characteristic absorption band for the C≡C triple bond of the ethynyl (B1212043) group would also be expected.
Investigation of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking) and Their Role in Supramolecular Assembly and Biological Recognition
Intermolecular interactions, such as hydrogen bonds and π-π stacking, are fundamental to the supramolecular chemistry and biological activity of aromatic heterocyclic compounds like this compound. These non-covalent forces dictate how molecules arrange in the solid state and how they interact with biological targets.
In a related compound, 3-ethynyltriimidazo[1,2-a:1′,2′-c:1″,2″-e] acs.orgnih.govtriazine, combined structural, spectroscopic, and computational studies have revealed the critical role of these interactions. nih.govmdpi.com Strong C-H···N hydrogen bonds and π-π stacking interactions were found to be responsible for the aggregation of molecules in the crystalline state. nih.govmdpi.com These interactions contribute to the rigidification of the molecular structure, which can inhibit non-radiative deactivation pathways and lead to enhanced emission features, such as crystallization-enhanced emission (CEE). mdpi.com
While direct studies on the biological recognition of this compound are not extensively detailed, the ability of the core structure to engage in these specific intermolecular interactions is a key factor in its potential as a ligand for biological targets, such as protein kinases, where hydrogen bonding and hydrophobic interactions within the ATP-binding site are critical for affinity.
Table 2: Compound Names Mentioned
Conclusion and Future Research Perspectives
Current Challenges and Research Gaps in Imidazo[1,2-A]pyrazine (B1224502) Studies
Despite the progress in understanding imidazo[1,2-a]pyrazines, several challenges and research gaps remain. A primary hurdle is the development of regioselective synthetic methods that allow for precise substitution on the imidazole (B134444) and pyrazine (B50134) rings. This is crucial for establishing clear structure-activity relationships (SAR). For many derivatives, the full spectrum of their pharmacological activity has not been explored, and their mechanisms of action are often not well understood. tsijournals.com
Furthermore, there is a need for more extensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of promising compounds. A significant gap exists in the investigation of less common derivatives, such as those with alkyne substitutions like 3-Ethynyl-imidazo[1,2-a]pyrazine, whose unique electronic and steric properties could lead to novel biological activities. The development of derivatives with improved metabolic stability is also a key challenge, as some imidazo[1,2-a]pyrazines suffer from high in vivo clearance. nih.gov
Emerging Avenues for Synthetic Innovation and Derivatization
Recent advances in synthetic organic chemistry are opening new doors for the derivatization of the imidazo[1,2-a]pyrazine core. rsc.org One promising area is the use of multicomponent reactions, which allow for the one-pot synthesis of complex molecules from simple starting materials, offering efficiency and atom economy. rsc.orgrsc.org For instance, an iodine-catalyzed three-component condensation has been developed for the synthesis of imidazo[1,2-a]pyrazines. rsc.org
The introduction of diverse substituents at various positions of the imidazo[1,2-a]pyrazine ring system is a key strategy for expanding its chemical space and biological activity. tsijournals.com The ethynyl (B1212043) group at the C3 position, as seen in this compound, serves as a versatile handle for further modifications through reactions like click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. This allows for the creation of a wide range of novel derivatives with potentially enhanced or entirely new pharmacological properties. nih.gov Additionally, the development of peptide-imidazo[1,2-a]pyrazine bioconjugates represents an innovative approach to creating targeted therapies. nih.gov
Untapped Pharmacological Potential and Discovery of Novel Therapeutic Applications
The imidazo[1,2-a]pyrazine scaffold has been associated with a broad range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. nih.gov However, much of its pharmacological potential remains to be discovered. For example, while many studies have focused on their anticancer properties as tubulin polymerization inhibitors or Gαq/11 inhibitors, their potential in other therapeutic areas is less explored. nih.govnih.gov
The unique structural features of compounds like this compound could be leveraged to design inhibitors for specific enzyme targets. The linear geometry and electron-rich nature of the ethynyl group can facilitate unique interactions within a protein's active site. There is significant potential in exploring these derivatives as kinase inhibitors, protease inhibitors, or modulators of protein-protein interactions. nih.govnih.gov The discovery of imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors highlights the potential for this scaffold in treating neurological disorders. nih.gov Further screening of diverse imidazo[1,2-a]pyrazine libraries against a wide range of biological targets is warranted to uncover new therapeutic applications.
Integration of Computational and Experimental Approaches in Next-Generation Drug Discovery
The synergy between computational and experimental methods is becoming increasingly crucial in modern drug discovery. researchgate.net For imidazo[1,2-a]pyrazines, computational tools can accelerate the design and optimization of new drug candidates. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds with their biological targets, providing insights for rational drug design. nih.govresearchgate.net
Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that determine the biological activity of imidazo[1,2-a]pyrazine derivatives. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be employed to assess the drug-like properties of new compounds early in the discovery process, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This integrated approach, combining the predictive power of computational chemistry with the empirical validation of experimental biology, will be instrumental in unlocking the full therapeutic potential of the imidazo[1,2-a]pyrazine scaffold in the next generation of drug discovery.
Q & A
Basic Research Questions
Q. What are the most effective synthetic methodologies for 3-ethynyl-imidazo[1,2-a]pyrazine derivatives, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis using iodine-catalyzed multicomponent reactions (MCRs) at room temperature with tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine. Ethanol as a solvent and 5 mol% iodine enhance yields (up to 85%) by stabilizing intermediates . For regioselective functionalization, Pd-catalyzed direct (hetero)arylation or electrophilic acetylation can modify the pyrrolo[1,2-a]pyrazine core . Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradient elution.
Q. How can structural characterization of this compound derivatives be reliably performed?
- Approach : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for ortho protons, J = 5.0 Hz in 8-methoxy derivatives ). X-ray crystallography resolves regioisomer ambiguity (e.g., CCDC 1919367 for 8c ). HRMS (ESI-QTOF) validates molecular weights (e.g., [M + Na]⁺ for 8c: 324.0912 vs. calcd 324.0907 ).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Protocols :
- Antioxidant activity : Measure free radical scavenging (DPPH/ABTS assays) with IC₅₀ values compared to ascorbic acid .
- Antimicrobial screening : Use microdilution assays (MIC/MBC) against S. aureus and E. coli .
- Anti-inflammatory potential : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic/nucleophilic substitutions of imidazo[1,2-a]pyrazines be addressed?
- Strategies :
- Electrophilic substitution : Position 3 is most reactive (highest electron density), followed by 5. Use DFT calculations to predict reactivity .
- Nucleophilic substitution : Bromine at position 8 is preferentially replaced (e.g., methoxy group via NaOH/DMSO ). For ambiguous cases, employ deuterium exchange studies (e.g., H/D exchange at positions 3/5 under alkaline conditions ).
- Regioisomer separation : Optimize HPLC conditions (C18 column, acetonitrile/water) or crystallize with chiral auxiliaries .
Q. How can contradictory biological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved in imidazo[1,2-a]pyrazine studies?
- Analysis framework :
- Dose-response profiling : Compare IC₅₀ values for therapeutic targets (e.g., kinase inhibition ) vs. cytotoxicity (MTT assay ).
- Off-target screening : Use proteome-wide affinity assays (e.g., KINOMEscan) to identify unintended interactions .
- Structural analogs : Modify substituents (e.g., replace bromine with methyl to reduce hepatotoxicity ).
Q. What strategies improve the photophysical properties of imidazo[1,2-a]pyrazine-based fluorophores for cellular imaging?
- Design principles :
- Conjugation extension : Fuse benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids to redshift emission (λem > 500 nm) .
- Electron-donating groups : Add methoxy or methylamino substituents to enhance quantum yield (e.g., 8-methoxy derivatives ).
- Solvatochromism testing : Evaluate polarity-dependent emission in DMSO vs. aqueous buffers .
Key Recommendations for Researchers
- Synthetic optimization : Prioritize iodine-catalyzed MCRs for scalability and eco-friendliness .
- Data validation : Cross-reference NMR/X-ray data with computational models (e.g., Gaussian for electron density mapping ).
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry for apoptosis ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
